molecular formula C12H14O2 B11904488 2-Benzyl-3-methoxy-2,5-dihydrofuran

2-Benzyl-3-methoxy-2,5-dihydrofuran

Cat. No.: B11904488
M. Wt: 190.24 g/mol
InChI Key: UMRSJGYPNGWFLZ-UHFFFAOYSA-N
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Description

2-Benzyl-3-methoxy-2,5-dihydrofuran is an organic compound with the molecular formula C12H14O2 It is a derivative of dihydrofuran, characterized by the presence of a benzyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methoxy-2,5-dihydrofuran can be achieved through several synthetic routes. One common method involves the reaction of benzyl bromide with 3-methoxy-2,5-dihydrofuran in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Another synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a boronic acid derivative of benzyl is reacted with 3-methoxy-2,5-dihydrofuran in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methoxy-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-3-methoxy-2,5-dihydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methoxy-2,5-dihydrofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3-methoxy-2,5-dihydrofuran: Unique due to the presence of both benzyl and methoxy groups.

    2-Benzyl-2,5-dihydrofuran: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-Methoxy-2,5-dihydrofuran: Lacks the benzyl group, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to the combination of benzyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-benzyl-3-methoxy-2,5-dihydrofuran

InChI

InChI=1S/C12H14O2/c1-13-11-7-8-14-12(11)9-10-5-3-2-4-6-10/h2-7,12H,8-9H2,1H3

InChI Key

UMRSJGYPNGWFLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CCOC1CC2=CC=CC=C2

Origin of Product

United States

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